molecular formula C20H20N4O3 B11713323 3-Methyl-5-nitro-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide

3-Methyl-5-nitro-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide

Cat. No.: B11713323
M. Wt: 364.4 g/mol
InChI Key: QYNVXGICTWVJMQ-SRZZPIQSSA-N
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Description

3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods often involve optimization of these conditions to achieve high efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The indole nucleus allows it to bind to various receptors and enzymes, modulating their activity. The nitro and carbohydrazide groups can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

Compared to these compounds, 3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-methyl-5-nitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-12(2)15-6-4-14(5-7-15)11-21-23-20(25)19-13(3)17-10-16(24(26)27)8-9-18(17)22-19/h4-12,22H,1-3H3,(H,23,25)/b21-11+

InChI Key

QYNVXGICTWVJMQ-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=C(C=C3)C(C)C

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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